2-(But-3-yn-2-yl)pent-4-en-1-ol
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Overview
Description
2-(But-3-yn-2-yl)pent-4-en-1-ol is an organic compound with a unique structure featuring both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-2-yl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-penten-1-ol with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-(But-3-yn-2-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-2-yl)pent-4-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the alkyne group is hydrogenated to form alkenes or alkanes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: An alkyne alcohol with similar reactivity but lacking the alkene group.
4-Penten-1-ol: An alkene alcohol with similar reactivity but lacking the alkyne group.
3-Butyn-1-ol: An alkyne alcohol with a shorter carbon chain.
Uniqueness
2-(But-3-yn-2-yl)pent-4-en-1-ol is unique due to the presence of both alkyne and alkene functional groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation. This dual functionality makes it a versatile intermediate in organic synthesis and valuable for the development of new materials and pharmaceuticals.
Properties
CAS No. |
61753-57-9 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-but-3-yn-2-ylpent-4-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-10)8(3)5-2/h2,4,8-10H,1,6-7H2,3H3 |
InChI Key |
NLKPRHWCXRGHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C(CC=C)CO |
Origin of Product |
United States |
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